PB28 hydrochloride mechanism of action
PB28 hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of PB28 Hydrochloride
Abstract
PB28 hydrochloride is a synthetic cyclohexylpiperazine derivative that has garnered significant scientific interest for its potent biological activities, primarily as a high-affinity ligand for sigma (σ) receptors. This guide provides a detailed examination of its mechanism of action, consolidating current research into a comprehensive technical resource. PB28 functions as a dual-acting compound, exhibiting high-affinity agonism at the sigma-2 (σ2) receptor and antagonism at the sigma-1 (σ1) receptor. This unique pharmacological profile underpins its diverse cellular effects, including the induction of caspase-independent apoptosis, modulation of intracellular calcium homeostasis, cell cycle arrest, and inhibition of key oncogenic signaling pathways such as PI3K-AKT-mTOR. Furthermore, its ability to reduce P-glycoprotein (P-gp) expression suggests a role in overcoming multidrug resistance in cancer. This document will elucidate these core mechanisms, present the quantitative data supporting them, and provide detailed protocols for the key experiments used in their validation.
Introduction: The Significance of Sigma Receptors and PB28
Sigma (σ) receptors, once misidentified as a subtype of opioid receptors, are now understood to be unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum (ER).[1] They are broadly classified into two subtypes, σ1 and σ2. The σ1 receptor has been cloned and is well-characterized as a molecular chaperone. The σ2 receptor was more enigmatic until it was identified as the transmembrane protein 97 (TMEM97). Both receptor subtypes are implicated in a wide range of cellular functions and are highly expressed in the central nervous system and various tissues.
Notably, σ2 receptors are significantly overexpressed in numerous cancer cell lines, making them an attractive target for developing novel anti-tumor agents.[2] PB28 hydrochloride emerged from this research as a potent and valuable tool compound and potential therapeutic agent.[3] Its defining characteristic is its dual-modulatory action: it is a high-affinity agonist for the σ2 receptor while simultaneously acting as an antagonist at the σ1 receptor.[4][5][6] This guide deconstructs the molecular and cellular consequences of these interactions.
Molecular Interactions: The Receptor Binding Profile of PB28
The foundational mechanism of any pharmacologically active compound is its direct interaction with its molecular targets. For PB28, these are the σ1 and σ2 receptors. The affinity of PB28 for these sites has been rigorously quantified through competitive radioligand binding assays, which measure the ability of PB28 to displace a known radioactive ligand from the receptor.
The causality behind this experimental choice is fundamental: to understand a drug's action, one must first establish where it binds and with what avidity. A high affinity, indicated by a low inhibition constant (Ki), suggests that the drug will bind to its target at low nanomolar concentrations, implying potency and specificity.
Table 1: PB28 Binding Affinities (Ki) at Sigma Receptors
| Cell Line / Tissue | Receptor Subtype | Ki (nM) | Reference |
|---|---|---|---|
| MCF7 Breast Cancer | σ2 | 0.28 | [2] |
| MCF7 ADR Breast Cancer | σ2 | 0.17 | [2] |
| General | σ2 | 0.68 | [4][7] |
| MCF7 Breast Cancer | σ1 | 13.0 | [2] |
| MCF7 ADR Breast Cancer | σ1 | 10.0 | [2] |
| General | σ1 | 0.38 |[4][7] |
Note: There is some variability in reported Ki values across different studies and assay conditions, but the trend of high affinity for both receptors, with particular potency at the σ2 receptor, is consistent.
As the data illustrates, PB28 demonstrates sub-nanomolar to low nanomolar affinity for both sigma receptor subtypes.[2][3][4] This high affinity validates that the sigma receptors are the primary molecular targets through which PB28 exerts its biological effects. The compound's profile as a σ2 agonist and σ1 antagonist is crucial, as these opposing actions on two related receptors contribute to its complex and potent cellular outcomes.[3][6]
Core Cellular Mechanisms of Action
Binding of PB28 to sigma receptors initiates a cascade of downstream cellular events. The following sections detail the most well-documented mechanistic outcomes.
Modulation of Intracellular Calcium (Ca²⁺) Homeostasis
One of the most immediate and critical consequences of PB28 activity is the disruption of intracellular Ca²⁺ signaling. The endoplasmic reticulum is a primary storage site for intracellular calcium, and its release is tightly regulated by inositol 1,4,5-trisphosphate (InsP3) receptors and ryanodine receptors.
Research demonstrates that PB28 effectively abolishes Ca²⁺ release through both of these channels.[1] In SK-N-SH neuroblastoma cells, pre-incubation with PB28 prevents the cytosolic Ca²⁺ spikes normally triggered by agonists like carbachol or histamine.[1] This is not due to a lack of Ca²⁺ in the ER stores, but rather a direct inhibition of the release machinery itself.[1] This profound disruption of Ca²⁺ signaling is a key contributor to PB28-induced cytotoxicity, as sustained alterations in calcium homeostasis are known to trigger stress pathways leading to cell death.
Induction of Caspase-Independent Apoptosis
A hallmark of PB28's antitumor activity is its ability to induce programmed cell death, or apoptosis. Critically, this process occurs through a caspase-independent pathway.[2][4][5] Caspases are a family of proteases central to the classical apoptotic cascade. The fact that PB28 bypasses this requirement points to an alternative, potent cell-killing mechanism.
Experimental evidence from Annexin V flow cytometry analysis shows that PB28 treatment leads to a significant increase in the fraction of apoptotic cells (from ~3% to 15%).[2] However, subsequent fluorescent assays for caspase-3 and caspase-7 activity show no statistical difference between treated and untreated cells.[2] This confirms that the observed apoptosis is not dependent on the activation of these key executioner caspases. This mechanism is particularly relevant for cancers that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis. Some studies also suggest PB28 can induce apoptosis by increasing mitochondrial superoxide production.[8]
Cell Cycle Arrest at G0/G1 Phase
In addition to inducing cell death, PB28 also inhibits cell proliferation by arresting the cell cycle. In breast cancer cell lines (MCF7 and MCF7 ADR), treatment with PB28 causes a consistent accumulation of cells in the G0/G1 phase of the cell cycle.[2][4][5] This arrest prevents cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), effectively halting their division and growth. This cytostatic effect complements the compound's cytotoxic properties.
Regulation of Key Signaling Pathways and P-glycoprotein
PB28 has been shown to modulate critical intracellular signaling cascades. In renal cancer cells, PB28 suppresses proliferation and invasion by downregulating the PI3K-AKT-mTOR pathway, a central regulator of cell growth, survival, and metabolism.[9]
Furthermore, PB28 significantly reduces the expression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby conferring multidrug resistance (MDR).[2][5] By decreasing P-gp levels, PB28 can re-sensitize resistant cancer cells to conventional treatments like doxorubicin, demonstrating strong synergistic potential.[5]
Key Experimental Methodologies
The trustworthiness of the mechanistic claims described above is built upon robust and reproducible experimental protocols. The following sections provide step-by-step methodologies for the core assays used to characterize PB28.
Protocol: Radioligand Competition Binding Assay for σ2 Receptors
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound (PB28) for a specific receptor. It relies on measuring how effectively the test compound competes with a known radiolabeled ligand ([³H]DTG) for binding to the receptor in a tissue or cell membrane preparation. The use of (+)-pentazocine is critical to "mask" the σ1 receptors, ensuring that the measured binding of [³H]DTG is specific to the σ2 subtype.[2][10][11]
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat liver) or cultured cells (e.g., MCF7) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, combine the following in a final volume of 500 µL:
-
Total Binding Control: Contains membrane, radioligand, and masking agent, but no PB28.
-
Nonspecific Binding Control: Contains membrane, radioligand, masking agent, and a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol) to displace all specific binding.
-
-
Incubation and Termination:
-
Incubate the reactions at room temperature for 120 minutes to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any residual unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific binding at each PB28 concentration: Specific Binding = Total Binding DPM - Nonspecific Binding DPM.
-
Plot the percentage of specific binding against the log concentration of PB28.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of PB28 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Protocol: Intracellular Calcium Flux Assay
Rationale: This functional assay measures the ability of a compound to alter intracellular Ca²⁺ concentrations. Fluorescent dyes like Fura-2 AM or Indo-1 are used, which can enter the cell and change their fluorescence properties upon binding to Ca²⁺.[12][13] By measuring fluorescence over time, a kinetic profile of Ca²⁺ release or inhibition can be generated, providing direct evidence of PB28's effect on this signaling pathway.[1]
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., SK-N-SH) in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere overnight.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium and magnesium.
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C. The AM ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye inside.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Add PB28 at the desired concentration to the appropriate wells. Incubate for a specified period (e.g., 45 minutes) to allow for its inhibitory effect on release channels to manifest.[1]
-
Include control wells: a "vehicle control" (no PB28) and a "positive control agonist" (e.g., carbachol or histamine) to establish a baseline response.
-
-
Measurement:
-
Use a fluorescence plate reader or a microscope equipped for ratiometric imaging.
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Inject the stimulating agonist (e.g., carbachol) into all wells simultaneously using the plate reader's injector system.
-
Continue to record the fluorescence ratio (F340/F380) for several minutes to capture the full calcium transient (rise and fall).
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (340nm/380nm) is directly proportional to the intracellular Ca²⁺ concentration.[12]
-
Plot the fluorescence ratio over time for each condition.
-
Compare the peak response in PB28-treated cells to the vehicle-treated cells to quantify the degree of inhibition.
-
Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay
Rationale: This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method provides a quantitative measure of apoptosis induction.[2][14]
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of PB28 or vehicle control for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE or Accutase to detach them without damaging the membrane.
-
Combine all cells from a given treatment, wash with cold PBS, and centrifuge to form a cell pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add FITC-conjugated Annexin V (typically 5 µL) and PI solution (typically 5 µL) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use an excitation laser of 488 nm and collect emission for FITC (e.g., ~530 nm) and PI (e.g., >670 nm).
-
Analyze the data using appropriate software to generate a dot plot of PI vs. FITC fluorescence.
-
The cell populations are identified as follows:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often debris).
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant. A significant increase in the percentage of cells in the lower-right and upper-right quadrants in PB28-treated samples compared to controls indicates the induction of apoptosis.
-
Summary and Future Directions
PB28 hydrochloride is a potent pharmacological agent whose mechanism of action is rooted in its dual activity as a high-affinity σ2 receptor agonist and σ1 receptor antagonist. This profile triggers a multifaceted cellular response characterized by the inhibition of ER calcium release, induction of caspase-independent apoptosis, G0/G1 cell cycle arrest, and downregulation of the PI3K-AKT-mTOR survival pathway. Its ability to decrease P-gp expression further positions it as a promising candidate for overcoming multidrug resistance in oncology.
Future research should focus on further elucidating the precise protein-protein interactions downstream of σ2/TMEM97 activation by PB28.[15][16] Understanding how this engagement leads to the inhibition of calcium channels and the initiation of cell death pathways will be critical. Additionally, exploring the therapeutic potential of PB28 in combination with other agents, particularly in resistant tumors, warrants extensive investigation. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing this promising area of drug development.
References
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics. [Link]
-
Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Link]
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. PubMed. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
-
Gassen, J., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
-
Colabufo, N. A., et al. (2006). The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells. Cell Calcium. [Link]
-
Alon, A., & Kruse, A.C. (2021). Bovine sigma-2 receptor bound to PB28. RCSB PDB. [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]
-
ResearchGate. (n.d.). Sigma-2 receptor ligands PB28 and its analogues. [Link]
-
Chen, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Wang, Y., et al. (2021). The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer. PubMed. [Link]
-
Nicholson, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]
-
bio-protocol.org. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
-
West Virginia University. (n.d.). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. [Link]
-
Physiological Reviews. (n.d.). Measurement of Intracellular Calcium. [Link]
-
Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
FluoroFinder. (2022). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. [Link]
-
ResearchGate. (2015). What are the possible methods for intracellular calcium assay?. [Link]
-
Wegorzewska, M. M., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI. [Link]
-
ResearchGate. (2025). (PDF) PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. [Link]
-
Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. PubMed. [Link]
-
ACS Pharmacology & Translational Science. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. [Link]
-
Chen, Y. R., et al. (2012). Induction of Apoptosis Coupled to Endoplasmic Reticulum Stress in Human Prostate Cancer Cells by n-butylidenephthalide. PMC. [Link]
-
Lee, S. H., et al. (2025). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. PMC. [Link]
-
Salyha, O. S., & Taylor, C. W. (2014). Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism. PMC. [Link]
-
Farges, M. C., et al. (2004). Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1. PubMed. [Link]
-
MDPI. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. [Link]
-
Encyclopedia.pub. (2023). The Sigma-2 Receptor. [Link]
-
The University of Hong Kong. (n.d.). Functional studies of Calbindin-D28K and its role in intracellular calcium homeostasis. [Link]
-
Horan, B., et al. (2013). Elevation of Intracellular Calcium in Clonal Neuronal and Embryonic Kidney Cells Involves Endogenous Endothelin-A Receptors Linked to Phospholipase C Through Gαq/11. PMC. [Link]
-
Krieger, N. S., et al. (2011). Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption. PubMed. [Link]
Sources
- 1. The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
